3-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid
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Overview
Description
The compound “3-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid” is a conformationally tailored N-[(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)carbonyl]proline template. It has been used as a molecular tool for the design of peptidomimetics .
Synthesis Analysis
The synthesis of this compound involves the use of a base such as DBU (1,8-diazabicyclo [5.4.0]undec-7-ene) which is critical for achieving a regioselective O-alkylation of 2-aminophenols with 2-bromoalkanoates to give an acyclic intermediate. This intermediate subsequently undergoes an intermolecular amidation reaction to furnish the desired 2-alkyl-3,4-dihydro-3-oxo-2H-1,4-benzoxazines .Molecular Structure Analysis
The proline peptide bond in this compound was shown by 2D proton NMR studies to exist exclusively in the trans conformation in benzyl (2 S)-1- { [ (2 S)-2-methyl-6-nitro-3-oxo-3,4-dihydro-2 H -1,4-benzoxazin-2-yl]carbonyl}-2-pyrrolidinecarboxylate .Chemical Reactions Analysis
The compound exists as equilibria of trans (63–83%) and cis (17–37%) isomers. These conformationally defined templates were applied in the construction of RGD mimetics possessing antagonistic activity at the platelet fibrinogen receptor .Physical And Chemical Properties Analysis
The compound has a molecular weight of 354.36 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the current resources.Scientific Research Applications
Antibacterial Activity
Synthesized compounds related to 3-(2-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl)propanoic acid have been evaluated for their antibacterial activity. Compounds such as [(3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetic acid] and its derivatives showed significant activity against bacterial strains like E. coli, Staphylococcus aureus, Bacillus spp., Pseudomonas, K. Pneumoniae, and E. Faecalis (Kadian, Maste, & Bhat, 2012).
Biological Activity Against Candida Albicans
Novel 3-(2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoates, synthesized from 2-aminophenols and dimethyl-2-oxoglutarate, were found to be active against the yeast Candida albicans ATCC 10231. One particular compound, methyl 3-(6-methyl-2-oxo-2H-benzo[b][1,4]oxazin-3-yl)propanoate, demonstrated moderate activity against bacterial strains (Hachama et al., 2013).
Antimicrobial and Antioxidant Properties
A study synthesized benzoxazinyl pyrazolone arylidenes starting from methyl-(3,4-dihydro-3-oxo-2H-1,4-benzoxazin-2-yl) acetate. These compounds were screened for their in vitro antimicrobial and antioxidant activities, indicating potential applications in these areas (Sonia, Thachil, Parameswaran, & Kochupappy, 2013).
Corrosion Inhibition
A derivative of 3-(2-oxo-2H-1,4-benzoxazin-3-yl)propanoic acid, namely methyl 3-(2-oxo-2H-1,4-benzoxazin-3-yl) propanoate (1,4-MBXP), was synthesized and identified as a good corrosion inhibitor for carbon steel in 1M H2SO4 solution. Its efficiency in preventing corrosion increased with concentration, highlighting its application in material science (Hachama et al., 2016).
Kinetic Resolution in Chemical Synthesis
The compound has been involved in stereoselective acylation studies, indicating its use in kinetic resolution processes. These studies help in understanding the stereoselectivity in chemical reactions, which is crucial in the synthesis of enantiomerically pure compounds (Vakarov et al., 2018).
Mechanism of Action
Target of Action
It is suggested that this compound may have a role in the design of peptidomimetics and could potentially interact with the fibrinogen receptor .
Mode of Action
It is suggested that this compound could be involved in the construction of rgd mimetics possessing antagonistic activity at the platelet fibrinogen receptor .
Biochemical Pathways
Given its potential interaction with the fibrinogen receptor , it may influence pathways related to platelet aggregation and blood clotting.
Result of Action
Given its potential role in the design of peptidomimetics , it may influence cellular processes related to protein-protein interactions.
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), and H332 (Harmful if inhaled). Precautionary statements include P264 (Wash thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/protective clothing/eye protection/face protection), among others .
properties
IUPAC Name |
3-(2-methyl-3-oxo-1,4-benzoxazin-4-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-8-12(16)13(7-6-11(14)15)9-4-2-3-5-10(9)17-8/h2-5,8H,6-7H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMECKMNNIPMEET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)N(C2=CC=CC=C2O1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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